3-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile
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Overview
Description
Scientific Research Applications
NMR Characterization of Metabolites
One study focused on the metabolism of a structurally related compound, identifying a major metabolite through high-performance liquid chromatography-mass spectrometry and NMR, highlighting the utility of such compounds in pharmacokinetic studies (Martin et al., 2003).
Catalytic Reduction of Dioxygen
Another research explored Co(III) corroles, which are efficient catalysts for the reduction of dioxygen in both heterogeneous and homogeneous systems, showing how related compounds can be used in catalysis and redox chemistry (Kadish et al., 2008).
Electrophilic Trifluoromethylation
A study demonstrated the use of methyltrioxorhenium as a catalyst for the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, indicating potential applications in the development of novel organofluorine compounds (Mejía & Togni, 2012).
Molecular Packing Properties
Research into the crystal structures of symmetrically substituted diaryl furoxans, including benzonitrile oxides, contributes to our understanding of solid-state chemistry and molecular packing, relevant for material science and pharmaceutical formulation (Ojala et al., 2017).
Environmental Impacts of Agrochemicals
A study on the profile and amount of dioxin impurity in agrochemicals, including those related to benzonitrile, addresses environmental concerns and the need for safer chemical practices (Masunaga et al., 2001).
Mechanism of Action
properties
IUPAC Name |
3-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-17-7-2-1-6-16(17)18-8-9-22(10-11-26(18,24)25)19(23)15-5-3-4-14(12-15)13-21/h1-7,12,18H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSQXLBKAOLPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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